Tert-butyl 2-methyl-3-oxobutanoate
Overview
Description
Tert-butyl 2-methyl-3-oxobutanoate is a chemical compound with the CAS Number: 39149-65-0 . It has a molecular weight of 172.22 and its IUPAC name is tert-butyl 2-methyl-3-oxobutanoate .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-methyl-3-oxobutanoate is 1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 . The compound contains a total of 27 bonds; 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Tert-butyl 2-methyl-3-oxobutanoate has a molecular weight of 172.22 . Other physical and chemical properties such as density, melting point, boiling point, solubility, vapor pressure, and refractive index are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Catalysis
Synthesis of Complex Molecules
Tert-butyl 2-methyl-3-oxobutanoate serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. For instance, it has been employed in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process demonstrates its utility in preparing building blocks for various biologically active compounds and those in material sciences containing cyclobutane ring systems labeled with deuterium atoms (Yamashita et al., 2019).
Catalysis
The compound has been noted for its role in catalytic processes, particularly in the asymmetric synthesis of (+)-trachyspic acid, showcasing its application in achieving high optical purity of synthesized compounds. The process involves an aldol reaction followed by various optimization steps to achieve the synthesis of the tumor cell heparanase inhibitor (Morokuma et al., 2008).
Environmental Applications
Photocatalytic Degradation
Tert-butyl 2-methyl-3-oxobutanoate has been implicated in environmental applications, such as the photocatalytic degradation of pollutants. A study on the efficient photocatalytic degradation of Methyl tert-butyl ether (MTBE) under Pd/ZnO and visible light irradiation highlights the potential use of related compounds in environmental remediation efforts (Seddigi et al., 2015).
Material Science
Metal Organic Chemical Vapor Deposition (MOCVD)
In the field of materials science, tert-butyl 2-methyl-3-oxobutanoate is explored as a precursor for metal organic chemical vapor deposition (MOCVD). A study on the synthesis and characterization of hafnium tert-butylacetoacetate for HfO2 films by MOCVD showcases its utility in fabricating high-quality films for semiconductor applications (Pasko et al., 2005).
Future Directions
properties
IUPAC Name |
tert-butyl 2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZMFUCASLNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471629 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-3-oxobutanoate | |
CAS RN |
39149-65-0 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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